Methyl 5-methylpyridazine-4-carboxylate Methyl 5-methylpyridazine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1363383-02-1
VCID: VC2727788
InChI: InChI=1S/C7H8N2O2/c1-5-3-8-9-4-6(5)7(10)11-2/h3-4H,1-2H3
SMILES: CC1=CN=NC=C1C(=O)OC
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

Methyl 5-methylpyridazine-4-carboxylate

CAS No.: 1363383-02-1

Cat. No.: VC2727788

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-methylpyridazine-4-carboxylate - 1363383-02-1

Specification

CAS No. 1363383-02-1
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name methyl 5-methylpyridazine-4-carboxylate
Standard InChI InChI=1S/C7H8N2O2/c1-5-3-8-9-4-6(5)7(10)11-2/h3-4H,1-2H3
Standard InChI Key DCIQBLDYLPVQMX-UHFFFAOYSA-N
SMILES CC1=CN=NC=C1C(=O)OC
Canonical SMILES CC1=CN=NC=C1C(=O)OC

Introduction

Chemical Properties and Structure

Methyl 5-methylpyridazine-4-carboxylate is characterized by its distinct molecular structure and specific physico-chemical properties that contribute to its behavior and potential applications in various fields.

Basic Chemical Information

The compound is identified by the following chemical parameters:

ParameterValue
CAS Number1363383-02-1
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.1506 g/mol
AppearanceNot specified in available data
SolubilitySoluble in DMSO (specific values not provided)

The molecular structure includes a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms), a methyl group at position 5, and a methyl carboxylate group at position 4. This arrangement contributes to the compound's chemical reactivity and potential biological interactions .

Structural Comparisons

Methyl 5-methylpyridazine-4-carboxylate shares structural similarities with related compounds, such as ethyl 5-methylpyridazine-4-carboxylate (CAS No. 92929-53-8), which differs only in the alkyl group of the ester functionality. The ethyl ester variant has a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . These structural similarities suggest comparable chemical behaviors with subtle differences in physicochemical properties due to the varying alkyl chain length.

Concentration1 mg5 mg10 mg
1 mM6.5724 mL32.8622 mL65.7244 mL
5 mM1.3145 mL6.5724 mL13.1449 mL
10 mM0.6572 mL3.2862 mL6.5724 mL

Comparison with Related Compounds

Understanding the structural and functional relationships between Methyl 5-methylpyridazine-4-carboxylate and similar compounds provides valuable context for researchers.

Structural Analogs

One notable structural analog is Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate (CAS No. 1363381-53-6), which shares the same core structure but includes two chloro substituents at positions 3 and 6. This compound has a molecular formula of C₇H₆Cl₂N₂O₂ and a molecular weight of 221.04 g/mol . The presence of these additional functional groups would significantly alter the compound's electronic properties, reactivity, and potential biological interactions.

Ester Variants

Another closely related compound is 5-Methyl-pyridazine-4-carboxylic acid ethyl ester (CAS No. 92929-53-8), which differs only in the alkyl portion of the ester group. This ethyl ester variant maintains the same core structure and functional arrangement but has a slightly higher molecular weight of 166.18 g/mol compared to the methyl ester's 152.15 g/mol . The difference in alkyl chain length may influence properties such as lipophilicity, which can affect absorption, distribution, and other pharmacokinetic parameters in biological systems.

Future Research Directions

The current literature on Methyl 5-methylpyridazine-4-carboxylate reveals several gaps that present opportunities for future investigation.

Biological Activity Profiling

Comprehensive screening of Methyl 5-methylpyridazine-4-carboxylate for various biological activities would provide valuable insights into its potential therapeutic applications. Given that other pyridazine derivatives have shown antimicrobial, anti-inflammatory, antitumor, and other biological activities, systematic evaluation of this compound against diverse biological targets would be valuable.

Structure-Activity Relationship Studies

Development of a series of structural analogs of Methyl 5-methylpyridazine-4-carboxylate and evaluation of their biological activities could help establish structure-activity relationships. These studies would guide the rational design of more potent and selective compounds for specific applications.

Synthetic Methodology Development

Research into efficient and scalable synthetic routes for Methyl 5-methylpyridazine-4-carboxylate and its derivatives would facilitate broader access to these compounds for research purposes. Innovation in synthetic methodologies could also enable the development of more diverse structural analogs.

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